1-(2-BROMOBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE
Description
1-(2-BROMOBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzoyl group and a fluorophenyl group attached to a piperazine ring
Properties
IUPAC Name |
(2-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O/c18-14-6-2-1-5-13(14)17(22)21-11-9-20(10-12-21)16-8-4-3-7-15(16)19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMYNAYLJFKGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMOBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced through the reaction of 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride.
Nucleophilic Substitution: The 2-bromobenzoyl chloride is then reacted with piperazine to form 1-(2-bromobenzoyl)piperazine.
Introduction of the Fluorophenyl Group: The final step involves the reaction of 1-(2-bromobenzoyl)piperazine with 2-fluorobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMOBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Substitution Reactions: The fluorine atom in the fluorophenyl group can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation and reduction can modify the piperazine ring.
Scientific Research Applications
1-(2-BROMOBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-BROMOBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The bromobenzoyl and fluorophenyl groups can interact with various enzymes and receptors, modulating their activity. The piperazine ring can act as a scaffold, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-BROMOBENZOYL)-4-(2-CHLOROPHENYL)PIPERAZINE: Similar structure but with a chlorine atom instead of fluorine.
1-(2-BROMOBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE: Contains a methoxy group instead of fluorine.
1-(2-BROMOBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE: Features a nitro group in place of fluorine.
Uniqueness
1-(2-BROMOBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the presence of both bromobenzoyl and fluorophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
